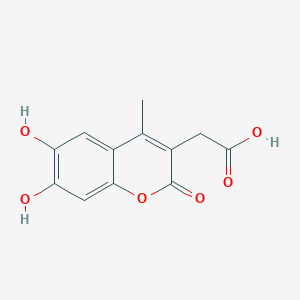

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, known for its diverse biological and pharmacological properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy and methyl groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate phenolic precursors with acetic acid derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . The reaction is carried out in dry acetone at elevated temperatures.

Industrial Production Methods: Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance yield and reduce reaction times .

化学反応の分析

Types of Reactions: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of alkyl halides and bases like potassium carbonate.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

科学的研究の応用

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antioxidant and antimicrobial properties.

Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of dyes, perfumes, and as a precursor for pharmaceuticals.

作用機序

The biological activity of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

類似化合物との比較

Esculetin (6,7-dihydroxycoumarin): Shares similar antioxidant and anti-inflammatory properties.

Ferulic acid: Known for its antioxidant and neuroprotective effects.

Uniqueness: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other coumarin derivatives .

生物活性

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a member of the coumarin family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique chemical structure which contributes to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C13H12O6, with a molar mass of 264.23 g/mol. It features hydroxy groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O6 |

| Molar Mass | 264.23 g/mol |

| CAS Number | 388119-13-9 |

| Hazard Class | Irritant |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties , primarily attributed to its ability to scavenge free radicals. Studies show that at concentrations around 0.5 mM, it effectively protects cells from oxidative stress induced by hydrogen peroxide (H₂O₂) . The hydroxy groups in its structure play a crucial role in this activity by donating electrons to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound can inhibit various inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and inhibit enzymes like myeloperoxidase . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antioxidant Study : In a study involving Chinese hamster lung fibroblasts (V79-4), the compound was tested for its protective effects against oxidative damage. Results demonstrated a significant reduction in cell death and oxidative markers when treated with the compound prior to H₂O₂ exposure .

- Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses revealed that it significantly reduced the secretion of IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of derivatives of the compound were synthesized and tested for their antimicrobial efficacy. The results indicated that several derivatives maintained or enhanced the antimicrobial activity compared to the parent compound, suggesting avenues for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows the molecule to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, thereby reducing inflammation.

- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

特性

IUPAC Name |

2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKELHZLAKMOKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585884 |

Source

|

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388119-13-9 |

Source

|

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。